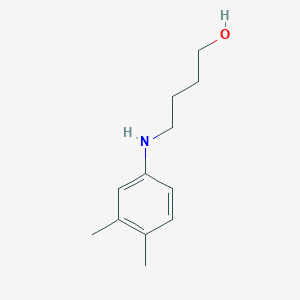
4-(3,4-Dimethyl-phenylamino)-butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethyl-phenylamino)-butan-1-ol is an organic compound characterized by the presence of a butanol group attached to a 3,4-dimethylphenylamino moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol typically involves the reaction of 3,4-dimethylaniline with butanal in the presence of a reducing agent. One common method is the reductive amination process, where the amine group of 3,4-dimethylaniline reacts with the aldehyde group of butanal to form an imine intermediate. This intermediate is then reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
化学反应分析
Types of Reactions: 4-(3,4-Dimethyl-phenylamino)-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, or halogens like bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of 4-(3,4-Dimethyl-phenylamino)-butan-2-one.
Reduction: Formation of 4-(3,4-Dimethyl-phenylamino)-butane.
Substitution: Formation of this compound derivatives with nitro or halogen groups.
科学研究应用
4-(3,4-Dimethyl-phenylamino)-butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
相似化合物的比较
- 4-(3,4-Dimethyl-phenylamino)-butan-2-ol
- 4-(3,4-Dimethyl-phenylamino)-butane
- 4-(3,4-Dimethyl-phenylamino)-butan-1-one
Comparison: 4-(3,4-Dimethyl-phenylamino)-butan-1-ol is unique due to the presence of a hydroxyl group at the terminal carbon of the butane chain, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
生物活性
4-(3,4-Dimethyl-phenylamino)-butan-1-ol is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a butanol backbone with a dimethyl-substituted phenyl ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antitumor , antibacterial , and neurotransmitter modulation . Its structural properties allow it to interact with multiple biological targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins. It has been observed to decrease Bcl-2 levels and increase pro-apoptotic factors in treated cells .
- Case Study : In vitro studies on various cancer cell lines (e.g., HCT116 and MDA-MB-231) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 15.2 |
| MDA-MB-231 | 12.5 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Mechanism : The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neurotransmitter Modulation
This compound has been studied for its ability to modulate neurotransmitter systems:
- Receptor Interaction : Research indicates that it may enhance the activity of certain neurotransmitters, potentially offering therapeutic benefits for conditions such as depression or anxiety.
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity:
- Dimethyl Substitution : The presence of two methyl groups on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Hydroxyl Group : The hydroxyl group on the butanol chain contributes to the compound's solubility and interaction with biological targets.
属性
IUPAC Name |
4-(3,4-dimethylanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXIMPEMFEDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














